1-Nitro-D-proline

Description

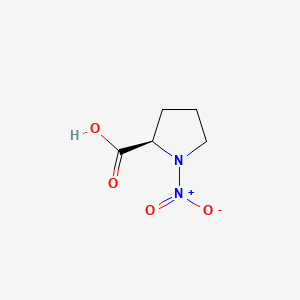

Structure

2D Structure

3D Structure

Properties

CAS No. |

64693-50-1 |

|---|---|

Molecular Formula |

C5H8N2O4 |

Molecular Weight |

160.13 g/mol |

IUPAC Name |

(2R)-1-nitropyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C5H8N2O4/c8-5(9)4-2-1-3-6(4)7(10)11/h4H,1-3H2,(H,8,9)/t4-/m1/s1 |

InChI Key |

CSDIOFGVLSDOSG-SCSAIBSYSA-N |

Isomeric SMILES |

C1C[C@@H](N(C1)[N+](=O)[O-])C(=O)O |

Canonical SMILES |

C1CC(N(C1)[N+](=O)[O-])C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 1-Nitro-D-proline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 1-Nitro-D-proline, a derivative of the amino acid D-proline. This document is intended for researchers, scientists, and professionals in the field of drug development who require detailed information on this compound.

Chemical Properties

This compound is a nitroamino acid derivative. While extensive experimental data for this specific compound is limited in publicly accessible literature, its properties can be inferred from its structure, data on its L-enantiomer (1-Nitro-L-proline), and the parent compound, D-proline.

Physical and Chemical Properties

The following table summarizes the known and estimated physicochemical properties of this compound. Data for the L-enantiomer is provided for comparison and is expected to be very similar for the D-enantiomer, with the exception of optical rotation.

| Property | Value | Source |

| Molecular Formula | C₅H₈N₂O₄ | PubChem CID: 198483[1] |

| Molecular Weight | 160.13 g/mol | PubChem CID: 198483[1] |

| IUPAC Name | (2R)-1-nitropyrrolidine-2-carboxylic acid | PubChem CID: 198483 |

| CAS Number | 64693-50-1 | PubChem CID: 198483[1] |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Melting Point | Not experimentally determined. For comparison, D-proline melts at 221 °C. | PubChem CID: 8988[2] |

| Boiling Point | Not determined | |

| Solubility | Expected to be soluble in water and polar organic solvents. For comparison, D-proline is soluble in water. | Inferred from the polarity of the molecule. |

| pKa (acidic) | Not experimentally determined. | |

| pKa (basic) | Not experimentally determined. | |

| LogP (computed) | 0.8 | PubChem CID: 21117267 (for L-enantiomer)[3] |

| Optical Rotation | Not specified in available literature. Expected to be opposite in sign to 1-Nitro-L-proline. |

Spectral Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrrolidine ring and the carboxylic acid proton. The chemical shifts would be influenced by the electron-withdrawing nitro group.

-

¹³C NMR: The carbon NMR spectrum would display five signals corresponding to the carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid would appear at the downfield region, and the chemical shifts of the pyrrolidine ring carbons would be affected by the nitro group.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the asymmetric and symmetric stretches of the N-NO₂ group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (160.13 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and the carboxylic acid group.

Molecular Structure

This compound is the D-enantiomer of 1-nitroproline. The core structure consists of a five-membered pyrrolidine ring. The nitrogen atom at position 1 is substituted with a nitro group (-NO₂), and the carbon atom at position 2, which is a chiral center, is substituted with a carboxylic acid group (-COOH). The "D" designation indicates the stereochemical configuration at the alpha-carbon, with the carboxylic acid group oriented in the (R) configuration according to the Cahn-Ingold-Prelog priority rules.

The presence of the rigid pyrrolidine ring and the stereocenter at C2 are key structural features that will influence its biological activity and interaction with other chiral molecules.

Experimental Protocols

The primary method for the synthesis of this compound reported in the literature is the oxidation of N-nitroso-D-proline.[4]

Synthesis of this compound

Principle: The synthesis involves the oxidation of the nitrosamine functionality of N-nitroso-D-proline to a nitramine using a strong oxidizing agent, peroxytrifluoroacetic acid. Peroxytrifluoroacetic acid is typically generated in situ from trifluoroacetic anhydride and hydrogen peroxide.

Reactants:

-

N-nitroso-D-proline

-

Trifluoroacetic anhydride

-

Hydrogen peroxide (typically 90%)

-

An appropriate organic solvent (e.g., acetonitrile or dichloromethane)

-

Buffer solution (e.g., sodium bicarbonate) for workup

Detailed Methodology:

-

Preparation of the Oxidizing Agent (Peroxytrifluoroacetic acid):

-

In a flask equipped with a dropping funnel and a magnetic stirrer, cooled in an ice-water bath, a solution of hydrogen peroxide in an organic solvent is prepared.

-

Trifluoroacetic anhydride is added dropwise to the cooled hydrogen peroxide solution with continuous stirring. The temperature should be maintained below 10 °C during the addition.

-

After the addition is complete, the mixture is stirred for a further 15-30 minutes in the cold to ensure the complete formation of peroxytrifluoroacetic acid.

-

-

Oxidation of N-nitroso-D-proline:

-

N-nitroso-D-proline is dissolved in a suitable organic solvent in a separate reaction flask, also cooled in an ice-water bath.

-

The freshly prepared peroxytrifluoroacetic acid solution is added dropwise to the solution of N-nitroso-D-proline. The reaction is exothermic and the temperature should be carefully controlled.

-

After the addition, the reaction mixture is allowed to stir at a controlled temperature (e.g., room temperature) for a specified period (typically several hours) to ensure the completion of the oxidation. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

-

Workup and Purification:

-

Upon completion of the reaction, the excess oxidizing agent is quenched by the addition of a reducing agent, such as sodium sulfite solution, until a negative test with starch-iodide paper is obtained.

-

The reaction mixture is then neutralized or made slightly basic by the careful addition of a saturated sodium bicarbonate solution.

-

The aqueous layer is separated and washed with an organic solvent (e.g., ether) to remove any unreacted starting material and byproducts.

-

The aqueous layer is then acidified to a pH of approximately 2-3 with a mineral acid (e.g., HCl).

-

The product, this compound, is then extracted from the acidified aqueous layer using a suitable organic solvent (e.g., ethyl acetate).

-

The combined organic extracts are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexane).

-

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis and purification workflow for this compound.

Logical Relationship of Key Chemical Entities

The following diagram illustrates the relationship between the starting material, intermediate, and final product in the synthesis of this compound.

Caption: Key chemical transformations in this compound synthesis.

Disclaimer: This document is intended for informational purposes for a scientific audience. The experimental protocols described are based on published literature and should be carried out by qualified professionals in a properly equipped laboratory, adhering to all necessary safety precautions. The physicochemical and spectral data are based on computations and data from related compounds where experimental values are not available and should be confirmed by experimental analysis.

References

- 1. 1-Nitroproline | C5H8N2O4 | CID 198483 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. D-Proline | C5H9NO2 | CID 8988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 1-Nitro-L-proline | C5H8N2O4 | CID 21117267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nitramino acids. Synthesis and biological evaluation of 1-nitroproline, 1-nitropipecolic acid, and N-nitrosarcosine - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 1-Nitro-D-proline for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Nitro-D-proline, a compound of interest for various research purposes. The document details the established synthetic methodology, including experimental protocols and quantitative data, to facilitate its preparation in a laboratory setting.

Introduction

This compound is an N-nitrated derivative of the amino acid D-proline. While direct nitration of proline has proven to be challenging, an effective method for its synthesis involves the oxidation of its N-nitroso precursor, N-nitroso-D-proline. This guide focuses on this established two-step synthetic pathway.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the nitrosation of D-proline to form N-nitroso-D-proline, which is then oxidized to the final product.

Step 1: Synthesis of N-nitroso-D-proline

The initial step involves the reaction of D-proline with a nitrosating agent. A common and effective method utilizes sodium nitrite in an acidic aqueous medium.

Step 2: Oxidation of N-nitroso-D-proline to this compound

The key transformation is the oxidation of the N-nitroso group to a nitro group. This is achieved using a strong oxidizing agent, peroxytrifluoroacetic acid, which is typically generated in situ from trifluoroacetic anhydride and hydrogen peroxide.[1]

Experimental Protocols

Materials:

-

D-proline

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl)

-

Trifluoroacetic anhydride (TFAA)

-

Hydrogen peroxide (H₂O₂, 90%)

-

Acetonitrile (CH₃CN)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Protocol for N-nitroso-D-proline Synthesis:

-

Dissolve D-proline in a chilled aqueous solution of hydrochloric acid.

-

Slowly add a solution of sodium nitrite in water to the D-proline solution while maintaining a low temperature (0-5 °C) with an ice bath.

-

Stir the reaction mixture at low temperature for a specified duration.

-

Extract the product, N-nitroso-D-proline, with a suitable organic solvent such as ethyl acetate.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude N-nitroso-D-proline by recrystallization or column chromatography.

Protocol for this compound Synthesis:

-

Prepare the peroxytrifluoroacetic acid reagent in situ by cautiously adding trifluoroacetic anhydride to a suspension of 90% hydrogen peroxide in acetonitrile at a low temperature (0 °C).

-

Add a solution of N-nitroso-D-proline in acetonitrile to the freshly prepared peroxytrifluoroacetic acid solution, again maintaining a low temperature.

-

Allow the reaction mixture to stir at a controlled temperature for the required reaction time.

-

Quench the reaction by the addition of a suitable reducing agent, if necessary, and neutralize the mixture.

-

Extract the this compound into an organic solvent like dichloromethane.

-

Wash the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography on silica gel.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound, based on the oxidation of N-nitroso-L-proline as a reference.[1]

| Parameter | Value |

| Starting Material | N-nitroso-D-proline |

| Oxidizing Agent | Peroxytrifluoroacetic acid |

| Solvent | Acetonitrile |

| Reaction Temperature | 0 °C to room temperature |

| Yield | 58% (for the L-enantiomer) |

| Purification Method | Column chromatography |

Characterization Data for 1-Nitro-L-proline (as a reference):

| Property | Value |

| Melting Point | 114-115 °C |

| ¹H NMR (DMSO-d₆) | δ 1.9-2.4 (m, 4H), 3.6-4.0 (m, 2H), 4.9 (dd, 1H) |

| IR (KBr) | 1740 (C=O), 1550, 1290 (NO₂) cm⁻¹ |

| Mass Spectrum (m/e) | 160 (M⁺) |

Experimental Workflow

The following diagram illustrates the workflow for the synthesis of this compound.

Research Applications and Biological Activity

Currently, there is limited information available on the specific research applications of this compound. One study evaluated the biological activity of 1-nitroproline (both L and D forms) and found it to be inactive against Escherichia coli, Candida albicans, Pseudomonas aeruginosa, and Mycobacterium smegmatis.[1] Furthermore, it did not exhibit mutagenic activity in the Salmonella typhimurium TA-100 system.[1]

The broader class of N-nitro amino acids are of interest in medicinal chemistry and drug development. The introduction of a nitro group can significantly alter the electronic and steric properties of the parent amino acid, potentially leading to novel biological activities. Further research is required to explore the potential applications of this compound in areas such as enzyme inhibition, peptide synthesis, and as a precursor for other chiral molecules.

Signaling Pathways

To date, no specific signaling pathways have been identified in the literature that are directly modulated by this compound. The lack of significant biological activity in the initial screenings may have limited further investigation into its mechanism of action at the cellular level. Future research may uncover interactions with specific biological targets or pathways.

The following diagram illustrates the general chemical transformation from the precursor to the final product.

Conclusion

The synthesis of this compound is reliably achieved through a two-step process involving the nitrosation of D-proline followed by the oxidation of the resulting N-nitroso-D-proline with peroxytrifluoroacetic acid. While its biological activities and research applications are not yet extensively explored, this guide provides the necessary chemical information for its preparation, enabling further investigation into its properties and potential uses in various scientific disciplines. Researchers and drug development professionals can utilize the detailed protocols and data presented herein for the successful synthesis of this compound for their research endeavors.

References

1-Nitro-D-proline CAS number and molecular weight

An in-depth technical guide focused on 1-Nitro-D-proline, detailing its chemical properties, synthesis, and biological activity for researchers, scientists, and drug development professionals.

Core Compound Information: this compound

This compound is a synthetic derivative of the naturally occurring amino acid D-proline. The key structural feature is the substitution of the amino proton with a nitro group (-NO₂). This modification significantly alters the electronic and chemical properties of the parent molecule.

Data Presentation: Key Properties

The fundamental chemical and physical properties of this compound are summarized in the table below for quick reference.

| Property | Value |

| CAS Number | 64693-50-1[1] |

| Molecular Formula | C₅H₈N₂O₄ |

| Molecular Weight | 160.13 g/mol [1] |

| IUPAC Name | (2R)-1-nitropyrrolidine-2-carboxylic acid[1] |

| Synonyms | N-Nitro-D-proline, D-Proline, 1-nitro-[1] |

Synthesis of this compound

The synthesis of this compound has been reported via the oxidation of the corresponding N-nitrosamino acid, N-nitroso-D-proline.[2] This transformation is a key step in accessing N-nitro amino acids.

Experimental Protocol: Synthesis via Oxidation

The following outlines the general methodology for the synthesis of this compound.

Step 1: Preparation of N-Nitroso-D-proline

-

D-proline is dissolved in an appropriate aqueous acid solution.

-

The solution is cooled in an ice bath.

-

An aqueous solution of sodium nitrite is added dropwise while maintaining the low temperature.

-

The reaction mixture is stirred for a defined period to ensure complete nitrosation.

-

The resulting N-nitroso-D-proline is then isolated, typically through extraction with an organic solvent, followed by drying and evaporation of the solvent.

Step 2: Oxidation to this compound

-

The N-nitroso-D-proline from Step 1 is dissolved in a suitable organic solvent.

-

A solution of peroxytrifluoroacetic acid (prepared from trifluoroacetic anhydride and hydrogen peroxide) is added to the N-nitroso-D-proline solution under controlled temperature conditions.[2]

-

The reaction is monitored for completion using an appropriate analytical technique (e.g., thin-layer chromatography).

-

Upon completion, the reaction is quenched, and the this compound product is isolated and purified, often through techniques like column chromatography or recrystallization.

Caption: Experimental workflow for the synthesis of this compound.

Biological Activity Assessment

The biological profile of this compound has been investigated to determine its potential as an antimicrobial or mutagenic agent.

Antimicrobial Screening

This compound was evaluated for its activity against a panel of microorganisms. The results are summarized in the table below.

| Test Organism | Result |

| Escherichia coli | Inactive[2] |

| Candida albicans | Inactive[2] |

| Pseudomonas aeruginosa | Inactive[2] |

| Mycobacterium smegmatis | Inactive[2] |

Experimental Protocol: Antimicrobial Susceptibility Testing

A standard broth microdilution method is typically employed for such screenings.

-

A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable microbial growth medium.

-

Each well is inoculated with a standardized suspension of the test microorganism.

-

Appropriate positive (microorganism without compound) and negative (medium only) controls are included.

-

The plates are incubated at the optimal temperature and duration for the growth of the specific microorganism.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that inhibits visible microbial growth.

Mutagenicity Assessment

The mutagenic potential of this compound was assessed using the bacterial reverse mutation assay, commonly known as the Ames test.

| Assay | Metabolic Activation (S9 Mix) | Result |

| Ames Test (S. typhimurium TA-100) | Without | Not Mutagenic[2] |

| Ames Test (S. typhimurium TA-100) | With | Not Mutagenic[2] |

Experimental Protocol: Ames Test

The Ames test evaluates the ability of a chemical to induce mutations in a histidine-requiring strain of Salmonella typhimurium, causing it to revert to a histidine-producing state.

-

The S. typhimurium TA-100 tester strain is exposed to various concentrations of this compound.

-

The exposure is conducted both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to mimic metabolic processes in mammals.

-

The bacterial suspension is plated on a minimal glucose agar medium that lacks histidine.

-

The plates are incubated for 48-72 hours.

-

The number of revertant colonies is counted. A significant, dose-dependent increase in the number of revertant colonies compared to a negative control indicates a mutagenic potential.

Caption: Logical relationship of biological assays and results for this compound.

Signaling Pathways

Currently, there is no available information in the public scientific literature detailing the interaction of this compound with specific cellular signaling pathways. Its lack of significant biological activity in the reported antimicrobial and mutagenicity assays suggests that it may not be a potent modulator of common signaling cascades at the concentrations tested. Further research would be necessary to explore any potential interactions with specific biological targets or pathways.

References

1-Nitro-D-proline: A Technical Guide to its Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Nitro-D-proline is a derivative of the amino acid D-proline, characterized by the presence of a nitro group attached to the nitrogen atom of the pyrrolidine ring. While this compound is of interest in medicinal chemistry and drug development, publicly available data on its specific physicochemical properties, such as solubility and stability, are scarce. This technical guide aims to provide a comprehensive overview of the known information, along with detailed, generalized experimental protocols for determining these crucial parameters. The methodologies described are based on established analytical techniques for amino acid derivatives and N-nitro compounds, offering a foundational framework for researchers.

Introduction

N-nitro amino acids represent a class of compounds with potential applications in various fields, including their use as energetic materials and as intermediates in chemical synthesis. In the context of drug development, the introduction of a nitro group can significantly alter the pharmacokinetic and pharmacodynamic properties of a parent molecule. Understanding the solubility and stability of such compounds is paramount for formulation development, shelf-life determination, and predicting their behavior in biological systems. This guide focuses on this compound, providing a structured approach to characterizing its solubility and stability profiles.

Synthesis of this compound

The primary method reported for the synthesis of this compound involves the oxidation of the corresponding N-nitroso-D-proline.[1] This reaction is a key step in obtaining the N-nitro derivative.

References

The Biological Activity of Nitrated Proline Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proline, a unique cyclic amino acid, plays a critical role in protein structure and function. Its derivatives are a subject of intense research in drug discovery and development. Among these, nitrated proline derivatives represent a class of compounds with potential biological activities stemming from the introduction of a nitro group. This technical guide provides an in-depth overview of the current understanding of the biological activities of nitrated proline derivatives, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.

Synthesis of Nitrated Proline Derivatives

The synthesis of N-nitroproline, a primary example of a nitrated proline derivative, has been described through the oxidation of the corresponding nitrosamino acid, N-nitrosoproline, using peroxytrifluoroacetic acid. This method provides a route to obtain both L and D enantiomers of N-nitroproline.

Biological Activity of N-Nitroproline

Current research on the biological activity of N-nitroproline has primarily focused on its antimicrobial and mutagenic potential.

Antimicrobial Activity

Studies have evaluated the in vitro activity of N-nitroproline against a panel of pathogenic microorganisms.

Table 1: Antimicrobial Activity of N-Nitroproline

| Microorganism | Activity |

| Escherichia coli | Inactive |

| Candida albicans | Inactive |

| Pseudomonas aeruginosa | Inactive |

| Mycobacterium smegmatis | Inactive |

Data based on qualitative assessments from historical studies. Specific concentrations tested were not reported.

Mutagenicity

The mutagenic potential of N-nitroproline has been assessed using the Salmonella typhimurium reverse mutation assay (Ames test).

Table 2: Mutagenicity of N-Nitroproline

| Assay | Strain | Metabolic Activation | Result |

| Ames Test | Salmonella typhimurium TA-100 | With and without rat liver S9 | Non-mutagenic |

Data based on qualitative assessments from historical studies. Specific concentrations tested were not reported.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for reproducibility and further investigation.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Protocol:

-

Preparation of Microorganism: Inoculate a fresh culture of the test microorganism in a suitable broth and incubate to achieve a logarithmic growth phase.

-

Preparation of Compound Dilutions: Prepare a serial two-fold dilution of the nitrated proline derivative in a 96-well microtiter plate using an appropriate broth.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the microtiter plate at an appropriate temperature and duration for the specific microorganism.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Workflow for MIC Determination

Salmonella typhimurium Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.

Protocol:

-

Strain Preparation: Grow histidine-dependent strains of Salmonella typhimurium (e.g., TA-100) overnight.

-

Metabolic Activation (Optional): Prepare an S9 fraction from rat liver for assays requiring metabolic activation.

-

Plate Incorporation Method:

-

Mix the test compound at various concentrations, the bacterial culture, and molten top agar (with or without S9 mix).

-

Pour the mixture onto minimal glucose agar plates.

-

-

Incubation: Incubate the plates for 48-72 hours at 37°C.

-

Data Analysis: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine) and compare it to the spontaneous reversion rate in control plates.

Workflow for the Ames Test

Signaling Pathways and Future Directions

Currently, there is a significant lack of information regarding the specific cellular signaling pathways that may be modulated by nitrated proline derivatives. The biological effects of many nitro-containing compounds are mediated through complex mechanisms, often involving interactions with key signaling molecules and pathways.

Potential areas for future research into the biological activity of nitrated proline derivatives include:

-

Cytotoxicity Assays: Evaluating the effect of these compounds on the viability of various mammalian cell lines to determine potential therapeutic or toxic effects.

-

Anti-inflammatory Activity: Investigating the ability of nitrated proline derivatives to modulate inflammatory responses in cellular and animal models. Key signaling pathways to investigate would include the NF-κB and MAPK pathways.

-

Enzyme Inhibition: Screening these compounds against a panel of relevant enzymes to identify potential inhibitory activity, which could be a starting point for drug development.

Potential Mechanism of Action

Conclusion

The study of the biological activity of nitrated proline derivatives is still in its nascent stages. While initial investigations into the antimicrobial and mutagenic properties of N-nitroproline have shown a lack of activity, the vast chemical space of other nitrated proline derivatives remains largely unexplored. Future research focusing on a broader range of biological assays and the elucidation of their interactions with cellular signaling pathways is warranted to fully understand the therapeutic potential of this class of compounds. This technical guide serves as a foundational resource for researchers embarking on the investigation of these intriguing molecules.

1-Nitro-D-proline: A Technical Review of Its Limited Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitro-D-proline is a synthetic derivative of the amino acid D-proline. While the modification of amino acids can often lead to compounds with significant biological activities, extensive investigation into this compound has revealed a notable lack of interaction with biological systems. This technical guide summarizes the available scientific literature on this compound, focusing on its synthesis and the key findings regarding its biological mechanism of action, or lack thereof.

Synthesis and Chemical Properties

This compound is synthesized from D-proline. A key method for its preparation was reported by Nagasawa et al. in 1977.

Experimental Protocol: Synthesis of this compound

The synthesis of this compound involves the nitration of the parent amino acid. A common laboratory-scale procedure is outlined below.

Workflow for the Synthesis of this compound

Caption: General workflow for the synthesis of this compound.

Mechanism of Action in Biological Systems

Current scientific literature indicates that this compound is biologically inert in the systems tested to date. The primary study investigating its biological effects found no significant activity.

Antimicrobial and Mutagenic Screening

A foundational study by Nagasawa et al. (1977) evaluated the biological activity of this compound against a panel of microorganisms and in a mutagenicity assay.[1] The compound was found to be inactive against the following organisms:

-

Escherichia coli

-

Candida albicans

-

Pseudomonas aeruginosa

-

Staphylococcus aureus

-

Mycobacterium smegmatis

Furthermore, this compound did not exhibit mutagenic activity in the Salmonella typhimurium TA100 assay, both with and without metabolic activation by a rat liver homogenate (S9 fraction).[1]

Quantitative Data

Due to the observed lack of biological activity, there is no quantitative data available for this compound in terms of IC50 values, binding constants, or other metrics of biological efficacy.

Table 1: Summary of Biological Activity Data for this compound

| Assay Type | Target Organism/System | Result | Reference |

| Antimicrobial Susceptibility | E. coli, C. albicans, P. aeruginosa, S. aureus, M. smegmatis | Inactive | Nagasawa et al., 1977[1] |

| Mutagenicity (Ames Test) | Salmonella typhimurium TA100 | Non-mutagenic | Nagasawa et al., 1977[1] |

Signaling Pathways and Molecular Targets

Consistent with its lack of observable biological effects, there are no known signaling pathways or specific molecular targets that are modulated by this compound. The nitro group can, in some molecular contexts, act as a precursor for reactive species or participate in covalent interactions with cellular nucleophiles. However, in the case of this compound, the electronic properties of the molecule appear to render it stable and non-reactive under physiological conditions.

Logical Relationship of this compound's Inactivity

Caption: The lack of observed activity leads to no identified mechanism of action.

Conclusion

References

The Genesis of N-Nitroamino Acids: A Technical Chronicle of Discovery and Synthesis

For researchers, scientists, and drug development professionals, this in-depth guide charts the discovery and historical development of N-nitroamino acids, from their initial synthesis in the late 19th century to their modern-day relevance. This paper details the key scientific milestones, presents available quantitative data, and outlines the seminal experimental protocols that paved the way for contemporary research.

The journey into the world of N-nitroamino acids, a class of compounds characterized by a nitro group attached to the amino nitrogen of an amino acid, begins in the late 19th century with the pioneering work of Dutch chemist Antoine Paul Nicolas Franchimont. His investigations into N-nitro compounds laid the fundamental groundwork for the synthesis and understanding of these intriguing molecules.

The Dawn of N-Nitration: Franchimont's Seminal Work

The first documented synthesis of an N-nitroamino acid can be traced back to the meticulous experiments of A. P. N. Franchimont. In his 1888 publication in the Recueil des Travaux Chimiques des Pays-Bas, he described the synthesis of N-nitroglycine and N-nitro-α-alanine. This marked a significant breakthrough in the field of organic nitrogen chemistry, introducing a novel class of amino acid derivatives.

Franchimont's method, which became the classical approach for N-nitration, involved the careful reaction of amino acid esters with a nitrating agent in a cooled acidic medium. This foundational work not only introduced the first N-nitroamino acids but also established the basic principles of N-nitration that would be refined and built upon by subsequent generations of chemists.

Early Synthetic Methodologies and Key Researchers

Following Franchimont's discovery, the early 20th century saw further exploration into the synthesis and properties of N-nitroamino acids. Researchers of this era focused on expanding the scope of the N-nitration reaction to other amino acids and on improving the yields and safety of the synthetic procedures.

One of the key challenges in the early synthesis of N-nitroamino acids was the inherent instability of the N-nitro bond under certain conditions, which could lead to decomposition. This necessitated the development of carefully controlled experimental protocols, often involving low temperatures and specific acid catalysts.

Quantitative Data from Early Studies

Quantitative data from the initial discoveries are limited by the analytical techniques of the time. However, early publications provide valuable information on melting points, elemental analysis, and qualitative observations of reactivity. These data were crucial for the initial characterization and confirmation of the novel N-nitroamino acid structures.

| Compound | Formula | Melting Point (°C) | Key Discoverer(s) | Year of Discovery |

| N-Nitroglycine | C₂H₄N₂O₄ | 101-102 | A. P. N. Franchimont | 1888 |

| N-Nitro-α-alanine | C₃H₆N₂O₄ | 118-119 | A. P. N. Franchimont | 1888 |

Experimental Protocols from the Foundational Literature

To provide a practical understanding of the pioneering work, detailed methodologies from the seminal papers are outlined below. These protocols, while rudimentary by modern standards, represent the ingenuity and precision of early organic chemists.

Franchimont's Synthesis of N-Nitroglycine (1888)

Materials:

-

Glycine ethyl ester hydrochloride

-

Concentrated sulfuric acid

-

Fuming nitric acid

-

Ice

-

Ether

Procedure:

-

A solution of glycine ethyl ester hydrochloride in concentrated sulfuric acid was prepared and cooled in an ice-salt bath.

-

Fuming nitric acid was added dropwise to the cooled solution with constant stirring, maintaining a low temperature.

-

After the addition was complete, the reaction mixture was allowed to stand in the cold for a period of time.

-

The mixture was then carefully poured onto crushed ice, leading to the precipitation of N-nitroglycine ethyl ester as an oil.

-

The oily product was extracted with ether.

-

The ethereal solution was washed, dried, and the solvent was evaporated to yield the crude N-nitroglycine ethyl ester.

-

The ester was then saponified using a calculated amount of base to yield the free N-nitroglycine, which was subsequently isolated and purified.

Logical Progression of Early N-Nitroamino Acid Research

The initial discovery by Franchimont sparked a logical progression of research aimed at understanding and expanding this new class of compounds.

The Natural Occurrence of N-Nitroamino Acids

For a long time, N-nitroamino acids were considered purely synthetic compounds. However, a significant discovery shifted this paradigm: the identification of N-nitroglycine as a natural product. It was found to be produced by the bacterium Streptomyces noursei. This discovery opened up new avenues of research into the biosynthesis and biological roles of these compounds, suggesting that nature has its own enzymatic machinery for N-nitration.

Biosynthesis of N-Nitroglycine

The biosynthetic pathway of N-nitroglycine in Streptomyces noursei is a subject of ongoing research. It is believed to involve a series of enzymatic reactions that ultimately lead to the nitration of glycine. Understanding this pathway is of great interest for potential biotechnological applications, offering a greener alternative to chemical synthesis.

Conclusion

The history of N-nitroamino acids is a testament to the foundational discoveries of late 19th-century organic chemistry and the continuous evolution of the field. From their initial synthesis by Franchimont to their discovery as natural products, these compounds have intrigued and challenged scientists. The early experimental protocols, while simple by today's standards, laid a critical foundation for all subsequent research. For professionals in drug development and chemical research, understanding this history provides a valuable context for appreciating the chemical properties and potential applications of this unique class of molecules. The journey of N-nitroamino acids from the laboratory bench to their identification in nature underscores the vast and often surprising landscape of chemical discovery.

The Therapeutic Potential of 1-Nitro-D-proline: A Review of a Scientific Enigma

An extensive review of publicly available scientific literature and databases reveals a significant lack of research into the potential therapeutic applications of 1-Nitro-D-proline. Despite the chemical tractability of the molecule, there is a notable absence of preclinical or clinical studies investigating its efficacy, mechanism of action, or safety profile for any disease indication. This technical guide serves to document the current void in the scientific understanding of this compound and to highlight the nascent state of any potential research and development efforts.

A foundational search for information on this compound yielded a solitary study from 1977, which detailed the synthesis and basic biological evaluation of both L- and D-isomers of 1-nitroproline. This early investigation found the compounds to be inactive against a panel of microorganisms, including Escherichia coli, Candida albicans, Pseudomonas aeruginosa, and Mycobacterium smegmatis. Furthermore, the study reported that 1-nitroproline did not exhibit mutagenic activity in a Salmonella typhimurium assay. Beyond this initial characterization, the scientific literature is silent on the therapeutic potential of this compound.

The absence of further research precludes the creation of a detailed technical guide as originally requested. There is no quantitative data from preclinical or clinical trials to summarize, no established experimental protocols to detail, and no elucidated signaling pathways to visualize.

Future Directions and Unanswered Questions

The lack of data on this compound presents a series of unanswered questions for the scientific community. The initial finding of biological inactivity in limited assays does not entirely foreclose the possibility of therapeutic relevance in other contexts. Key areas that would need to be addressed in any future investigation include:

-

Target Identification and Mechanism of Action: What are the potential molecular targets of this compound? Does it act as an enzyme inhibitor, a receptor agonist or antagonist, or does it have other cellular effects?

-

Preclinical Efficacy: Does this compound exhibit any therapeutic effects in animal models of disease?

-

Pharmacokinetics and Pharmacodynamics: How is the compound absorbed, distributed, metabolized, and excreted? What is the relationship between its concentration and its effect?

-

Safety and Toxicology: What is the safety profile of this compound? Does it have any off-target effects or long-term toxicity?

To initiate an investigation into the therapeutic potential of this compound, a logical first step would be a broad-based screening campaign against a variety of biological targets. A hypothetical workflow for such an initial investigation is outlined below.

Hypothetical Initial Screening Workflow

Caption: A hypothetical workflow for the initial screening of this compound to identify potential therapeutic activity.

Spectroscopic Profile of 1-Nitro-D-proline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Nitro-D-proline, a derivative of the non-essential amino acid D-proline. Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, this document presents a detailed analysis based on the known spectroscopic properties of the parent molecule, D-proline, and the characteristic spectral features of N-nitro compounds. This information is crucial for the identification, characterization, and quality control of this compound in research and drug development settings.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for this compound and its parent compound, D-proline. The data for this compound is predicted based on established principles of spectroscopy and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Hα | ~4.0 - 4.5 | dd | Jαβ ≈ 8, Jαβ' ≈ 4 |

| Hβ | ~2.0 - 2.4 | m | - |

| Hβ' | ~1.8 - 2.2 | m | - |

| Hγ | ~1.9 - 2.3 | m | - |

| Hδ | ~3.5 - 3.9 | m | - |

| Hδ' | ~3.3 - 3.7 | m | - |

| COOH | >10 | br s | - |

Note: Predictions are based on the known spectrum of D-proline and the electron-withdrawing effect of the nitro group, which is expected to cause a downfield shift of adjacent protons, particularly Hα and Hδ.

Table 2: Experimental ¹H NMR Spectroscopic Data for D-Proline

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

| Hα | 4.12 | t |

| Hβ | 2.34 | m |

| Hγ | 2.00 | m |

| Hδ | 3.32 | t |

Source: Human Metabolome Database (HMDB). Conditions: D₂O, 600 MHz.[1]

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Cα | ~60 - 65 |

| Cβ | ~28 - 32 |

| Cγ | ~23 - 27 |

| Cδ | ~50 - 55 |

| C=O | ~170 - 175 |

Note: The N-nitro group is expected to deshield the adjacent carbons (Cα and Cδ), causing a downfield shift compared to D-proline.

Table 4: Experimental ¹³C NMR Spectroscopic Data for D-Proline

| Carbon | Chemical Shift (δ, ppm) |

| Cα | 61.7 |

| Cβ | 29.8 |

| Cγ | 24.4 |

| Cδ | 46.8 |

| C=O | 175.5 |

Source: Human Metabolome Database (HMDB). Conditions: H₂O, 125 MHz.[2]

Infrared (IR) Spectroscopy

Table 5: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic Acid) | 3300 - 2500 | Broad |

| C-H (Aliphatic) | 3000 - 2850 | Medium |

| C=O (Carboxylic Acid) | 1725 - 1700 | Strong |

| N-O (Asymmetric Stretch) | 1570 - 1500 | Strong |

| N-O (Symmetric Stretch) | 1380 - 1300 | Strong |

| C-N Stretch | 1200 - 1020 | Medium |

Note: The presence of the nitro group will introduce strong absorption bands corresponding to the N-O stretching vibrations.[3] The characteristic broad O-H and strong C=O bands of the carboxylic acid will also be prominent.

Mass Spectrometry (MS)

Table 6: Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z |

| [M+H]⁺ | 161.0508 |

| [M-H]⁻ | 159.0351 |

| [M-NO₂]⁺ | 115.0633 |

Note: The molecular weight of this compound (C₅H₈N₂O₄) is 160.13 g/mol . The expected fragmentation pattern would likely involve the loss of the nitro group (NO₂).

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., D₂O, CDCl₃, DMSO-d₆)

-

NMR tube (5 mm diameter)

-

Micropipette

-

Vortex mixer

Procedure:

-

Accurately weigh the this compound sample and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[4]

-

Gently vortex the mixture until the sample is completely dissolved.

-

Using a micropipette, transfer the solution into an NMR tube, ensuring no solid particles are transferred.

-

Wipe the outside of the NMR tube clean before inserting it into the NMR spectrometer.

-

Acquire the spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.[5]

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the chemical shifts to an internal standard (e.g., TMS at 0 ppm) or the residual solvent peak.[6][7]

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Materials:

-

This compound sample (1-2 mg)

-

FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

-

Spatula

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the this compound sample directly onto the ATR crystal.[8]

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly after the measurement.

-

Analyze the resulting spectrum, identifying the characteristic absorption bands for the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Materials:

-

This compound sample

-

LC-MS grade solvents (e.g., methanol, acetonitrile, water)

-

Formic acid (for enhancing ionization)

-

Vials and micropipettes

Procedure:

-

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent.[9]

-

Dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of LC-MS grade solvents. A common mobile phase composition is water and acetonitrile with 0.1% formic acid.

-

Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.

-

Transfer the filtered solution to an appropriate autosampler vial.

-

Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

-

Acquire data in both positive and negative ion modes to observe the protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions.

-

Perform tandem mass spectrometry (MS/MS) on the parent ions to induce fragmentation and elucidate the structure.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like this compound.

References

- 1. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000162) [hmdb.ca]

- 2. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162) [hmdb.ca]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

Safety and Handling Precautions for 1-Nitro-D-proline: A Technical Guide

Disclaimer: No specific Material Safety Data Sheet (MSDS) for 1-Nitro-D-proline was identified during the literature search. The following safety and handling precautions are based on the analysis of safety data for structurally related compounds, including D-proline and various nitro-containing organic molecules, as well as general principles of laboratory safety. Researchers, scientists, and drug development professionals should handle this compound with caution and perform a thorough risk assessment before use.

Hazard Identification and Classification

Due to the presence of a nitro group, this compound is anticipated to have potential hazards associated with nitro compounds. These may include risks of being an oxidizing agent, potential for thermal instability, and possible mutagenic properties. The amino acid backbone (D-proline) itself is generally considered to be of low toxicity.

A study on the synthesis and biological evaluation of 1-nitroproline suggests that it may have marginal mutagenicity, warranting further investigation into its carcinogenic potential.[1]

Table 1: Summary of Potential Hazards and Precautions based on Related Compounds

| Hazard Category | Potential Hazard | Recommended Precautionary Statements (P-Statements) | Pictogram (Example from related compounds) |

| Health | May be harmful if swallowed, inhaled, or absorbed through the skin. May cause eye, skin, and respiratory tract irritation. Potential for mutagenicity.[1] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2] P280: Wear protective gloves/protective clothing/eye protection/face protection.[2] P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2] P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2] |

|

| Fire and Explosion | As with many organic nitro compounds, there is a potential for thermal decomposition at elevated temperatures, which may release toxic fumes such as nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO2).[3][4] | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. P370+P378: In case of fire: Use appropriate media for extinction. |

|

| Environmental | The environmental impact is not fully characterized. Spills should be contained to prevent entry into waterways. | P273: Avoid release to the environment. | Not specified for related compounds. |

Experimental Protocols: Safe Handling Procedures

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][4]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[3][5]

-

Respiratory Protection: For operations that may generate dust or aerosols, use a NIOSH/MSHA-approved respirator with an appropriate particulate filter.[4]

Engineering Controls

-

Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid material or preparing solutions.

-

An eyewash station and safety shower should be readily accessible in the work area.

Handling and Storage

-

Handling: Avoid creating dust.[4][6] Wash hands thoroughly after handling.[2] Avoid contact with skin, eyes, and clothing.[3][4] Avoid ingestion and inhalation.[3][4]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[3][4] Keep away from heat and sources of ignition.[3][4] Store separately from strong oxidizing agents.[3]

First Aid Measures

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Get medical attention.[6]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.[6]

Spill and Disposal Procedures

-

Spill: In case of a spill, wear appropriate PPE. Carefully sweep up the material, avoiding dust generation, and place it in a suitable, labeled container for disposal.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Visualization of Safety Workflow

The following diagram illustrates the logical workflow from hazard identification to the implementation of appropriate safety measures when working with this compound.

Caption: Logical workflow for handling this compound.

References

- 1. Nitramino acids. Synthesis and biological evaluation of 1-nitroproline, 1-nitropipecolic acid, and N-nitrosarcosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. cdhfinechemical.com [cdhfinechemical.com]

- 6. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols: 1-Nitro-D-proline in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Nitro-D-proline is a derivative of the amino acid D-proline where a nitro group is attached to the nitrogen atom of the pyrrolidine ring. While proline and its various derivatives have been extensively utilized as powerful organocatalysts in a wide array of asymmetric transformations, the application of this compound in this context is not documented in the current scientific literature. This document first details the laboratory synthesis of this compound. Subsequently, given the absence of specific applications for this compound in asymmetric synthesis, this guide presents protocols and data for representative asymmetric reactions catalyzed by proline and its other N-substituted derivatives. These examples serve to illustrate the potential reactivity and application of modified proline catalysts in modern organic synthesis.

Section 1: Synthesis of this compound

The synthesis of this compound has been reported via the oxidation of the corresponding N-nitroso derivative, 1-nitroso-D-proline.[1]

Experimental Protocol: Synthesis of this compound

Materials:

-

1-Nitroso-D-proline

-

Trifluoroacetic anhydride

-

90% Hydrogen peroxide

-

Acetonitrile

-

Diethyl ether

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Ice bath

Procedure:

-

Preparation of the Oxidizing Agent: In a flask cooled in an ice bath, slowly add trifluoroacetic anhydride to a stirred solution of 90% hydrogen peroxide in acetonitrile. Caution: This mixture is a powerful oxidant and should be handled with extreme care in a fume hood.

-

Oxidation Reaction: To a solution of 1-nitroso-D-proline in a suitable solvent, add the freshly prepared peroxytrifluoroacetic acid solution dropwise at 0 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, carefully quench any remaining oxidant. The reaction mixture is then typically diluted with water and extracted with an organic solvent such as diethyl ether.

-

Isolation and Purification: The combined organic layers are washed, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or chromatography to obtain pure this compound.

References

Application Notes and Protocols: L-Proline and Its Derivatives as Organocatalysts in Asymmetric Reactions Involving Nitro Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

While the specific catalyst "1-Nitro-D-proline" is not prominently featured in the scientific literature, the use of the natural amino acid L-proline and its derivatives as catalysts in asymmetric organic reactions is a cornerstone of modern organocatalysis. A significant application of these catalysts is in carbon-carbon bond-forming reactions where one of the reactants is a nitro-substituted compound. These reactions, such as the nitro-Michael and nitro-Mannich reactions, are pivotal in the synthesis of chiral molecules, which are fundamental building blocks for pharmaceuticals and other bioactive compounds.

This document provides detailed application notes and experimental protocols for L-proline-catalyzed asymmetric reactions involving nitro compounds, focusing on the nitro-Michael and nitro-Mannich reactions.

Core Concepts: Enamine Catalysis

L-proline and its derivatives catalyze reactions through a common mechanism known as enamine catalysis.[1] The secondary amine of the proline catalyst reacts with a carbonyl compound (a ketone or aldehyde) to form a chiral enamine intermediate. This enamine then acts as a nucleophile, attacking an electrophile, such as a nitroalkene or an imine, in a stereocontrolled manner. The resulting iminium ion is then hydrolyzed to release the product and regenerate the catalyst, thus completing the catalytic cycle.[1][2]

Application 1: Asymmetric Nitro-Michael Addition

The asymmetric Michael addition of carbonyl compounds to nitroalkenes is a powerful method for the synthesis of enantioenriched γ-nitro carbonyl compounds. These products are versatile synthetic intermediates that can be converted into various other functional groups. L-proline and its derivatives have been shown to be effective catalysts for this transformation.[3][4]

Quantitative Data Summary

The following table summarizes the results for the L-proline catalyzed Michael addition of various ketones to trans-β-nitrostyrene.

| Entry | Ketone Donor | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee, %) | Reference |

| 1 | Cyclohexanone | L-Proline (10) | DMSO | 24 | 85 | 75:25 | 10 | [5] |

| 2 | Cyclohexanone | L-Proline (10) | MeOH | 24 | 70 | 98:2 | 76 | [5] |

| 3 | Acetone | L-Proline (20) | neat | 2 | 95 | - | 7 | [4] |

| 4 | 3-Pentanone | L-Proline (10) | MeOH | 72 | 91 | 82:18 | 12 | [5] |

Experimental Protocol: Asymmetric Michael Addition of Cyclohexanone to trans-β-Nitrostyrene

This protocol is adapted from general procedures reported in the literature for L-proline catalyzed nitro-Michael additions.[3][6]

Materials:

-

trans-β-Nitrostyrene

-

Cyclohexanone

-

L-Proline

-

Methanol (MeOH)

-

Ethyl acetate

-

Saturated aqueous NH4Cl solution

-

Brine

-

Anhydrous MgSO4

-

Silica gel for column chromatography

Procedure:

-

To a solution of trans-β-nitrostyrene (1.0 mmol) in methanol (4.0 mL) is added cyclohexanone (5.0 mmol, 5 equivalents).

-

L-Proline (0.1 mmol, 10 mol%) is then added to the mixture.

-

The reaction mixture is stirred at room temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is quenched by the addition of a saturated aqueous solution of NH4Cl (10 mL).

-

The aqueous layer is extracted with ethyl acetate (3 x 15 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired γ-nitro ketone.

-

The diastereomeric ratio and enantiomeric excess of the product are determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Application 2: Asymmetric Three-Component Nitro-Mannich Reaction

The Mannich reaction is a fundamental C-C bond-forming reaction that produces β-amino carbonyl compounds. The direct, three-component asymmetric version using a ketone, an aldehyde, and an amine is a highly atom-economical process. L-proline has been successfully employed as a catalyst for such reactions, including those where the aldehyde component is a nitro-substituted aromatic aldehyde.[1][2]

Quantitative Data Summary

The following table summarizes the results for the (S)-proline catalyzed direct asymmetric three-component Mannich reaction.

| Entry | Ketone | Aldehyde | Amine | Catalyst (mol%) | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| 1 | Acetone | p-Nitrobenzaldehyde | p-Anisidine | (S)-Proline (35) | 50 | 94 | [1][2] |

| 2 | Hydroxyacetone | p-Nitrobenzaldehyde | p-Anisidine | (S)-Proline (10) | >90 | >99 | [2] |

| 3 | Cyclohexanone | p-Nitrobenzaldehyde | p-Anisidine | (S)-Proline (35) | 92 | 99 | [2] |

| 4 | Acetone | Benzaldehyde | p-Anisidine | (S)-Proline (35) | 81 | 96 | [2] |

Experimental Protocol: Asymmetric Mannich Reaction of Acetone, p-Nitrobenzaldehyde, and p-Anisidine

This protocol is based on the work of List and coworkers.[1][2]

Materials:

-

p-Nitrobenzaldehyde

-

p-Anisidine

-

Acetone

-

(S)-Proline

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Saturated aqueous NaHCO3 solution

-

Brine

-

Anhydrous Na2SO4

-

Silica gel for column chromatography

Procedure:

-

A suspension of (S)-proline (40 mg, 0.35 mmol), p-anisidine (135 mg, 1.1 mmol), and p-nitrobenzaldehyde (151 mg, 1.0 mmol) is prepared in 8 mL of DMSO.

-

Acetone (2 mL) is added to the suspension.

-

The reaction mixture is stirred at room temperature. The reaction is typically complete within 4-24 hours and can be monitored by TLC.

-

The reaction is quenched with a saturated aqueous solution of NaHCO3.

-

The aqueous phase is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash chromatography on silica gel to yield the β-amino carbonyl product.

-

The enantiomeric excess is determined by chiral HPLC analysis.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for a typical L-proline catalyzed reaction.

Caption: General experimental workflow for L-proline organocatalysis.

Catalytic Cycle of Nitro-Michael Addition

This diagram illustrates the proposed catalytic cycle for the L-proline-catalyzed Michael addition of a ketone to a nitroalkene.

Caption: Catalytic cycle for L-proline catalyzed nitro-Michael addition.

References

Application Notes and Protocols for Proline-Mediated Reactions Involving Nitro Compounds

A Note to Researchers: Initial searches for experimental protocols specifically utilizing 1-Nitro-D-proline as a catalyst did not yield established methodologies in the scientific literature. The N-nitro derivative of proline is more commonly studied as a product of nitrosation reactions rather than as an organocatalyst.[1][2] However, the field of organocatalysis extensively documents the use of D-proline, L-proline, and their derivatives in reactions with nitro-functionalized substrates.[3][4] This document provides detailed protocols and application notes for these closely related and synthetically valuable transformations, which are of significant interest to researchers in organic synthesis and drug development.

The following sections detail protocols for proline-catalyzed Aldol and Michael reactions, which are foundational in asymmetric synthesis for creating chiral molecules.[4][5] These reactions are prized for their operational simplicity, use of a non-toxic, readily available catalyst, and ability to proceed under mild conditions.[6][7]

Proline-Catalyzed Asymmetric Aldol Reaction

The asymmetric aldol reaction is a powerful method for the enantioselective formation of carbon-carbon bonds, yielding β-hydroxy carbonyl compounds which are key synthons for many biologically active molecules.[8][9] Proline catalysis, in this context, offers a green and efficient alternative to metal-based catalysts.[6]

Application Note:

This protocol describes the L-proline catalyzed aldol reaction between an aromatic aldehyde bearing a nitro group (4-nitrobenzaldehyde) and a ketone (acetone). The nitro-substitution on the aromatic ring often enhances the electrophilicity of the aldehyde, facilitating the reaction. The procedure is known for its good yields and enantioselectivities.[8][10]

Experimental Protocol: L-Proline Catalyzed Aldol Reaction of 4-Nitrobenzaldehyde with Acetone[10]

Materials:

-

4-Nitrobenzaldehyde

-

L-Proline

-

Acetone

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Petroleum ether

-

Silica gel for column chromatography

Procedure:

-

To a 25 mL round-bottom flask, add 4-nitrobenzaldehyde (1.0 mmol, 151.0 mg) and L-proline (0.3 mmol, 35.0 mg).

-

Add acetone (5.0 mL) to the flask.

-

Stir the resulting mixture at room temperature for 3 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Dilute the residue with dichloromethane (2.0 mL).

-

Purify the crude product by flash column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate (3:1) as the eluent to obtain the final product.[10]

-

Determine the yield by weighing the purified product.

-

Characterize the product and determine the enantiomeric excess (% ee) using chiral High-Performance Liquid Chromatography (HPLC).[10]

Quantitative Data Summary:

| Aldehyde Donor | Ketone Acceptor | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | ee (%) | Reference |

| 4-Nitrobenzaldehyde | Acetone | 30 | Acetone | 3 | 68 | 76 | [8][10] |

| 3-Nitrobenzaldehyde | Cyclohexanone | 10-20 | Cyclohexanone | 72 | N/A | N/A | [11] |

| Benzaldehyde | Acetone | 10-20 | Various | 24-72 | Moderate | up to 61 | [12] |

Note: N/A indicates data not available in the cited source.

Reaction Workflow and Mechanism

The reaction proceeds through an enamine intermediate, formed from the reaction of proline with the ketone. This enamine then attacks the aldehyde in a stereocontrolled manner, guided by the chiral environment of the proline catalyst.[13]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Formation of N-nitrosamines and N-nitramines by the reaction of secondary amines with peroxynitrite and other reactive nitrogen species: comparison with nitrotyrosine formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. longdom.org [longdom.org]

- 7. Proline catalyzed α-aminoxylation reaction in the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemistry.illinois.edu [chemistry.illinois.edu]

- 9. books.rsc.org [books.rsc.org]

- 10. books.rsc.org [books.rsc.org]

- 11. Proline catalyzed aldol reaction | PPTX [slideshare.net]

- 12. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

Application Notes and Protocols: Proline Derivatives in Peptide Synthesis with a Focus on Electron-Withdrawing Groups

Introduction: The Role of Proline Derivatives in Peptide Chemistry

Proline's unique cyclic structure imparts significant conformational rigidity to peptide backbones, influencing protein folding and stability.[1] The modification of the proline ring with various substituents, particularly those with strong electron-withdrawing properties, offers a powerful tool to fine-tune the local peptide conformation. Such modifications can induce significant stereoelectronic effects, altering the puckering of the pyrrolidine ring and the cis/trans isomerization equilibrium of the peptidyl-prolyl amide bond.[2][3]

The introduction of an electron-withdrawing group, such as a nitro group, is anticipated to have a profound impact on the electronic properties of the proline residue. This can lead to the stabilization of specific secondary structures, enhancement of proteolytic stability, or the introduction of novel functionalities for further chemical modification.

Core Application: Modulation of Peptide Conformation via Stereoelectronic Effects

The primary application of proline derivatives with electron-withdrawing groups is the control of peptide secondary structure. The electronegativity of a substituent on the proline ring, particularly at the 4-position, influences the endo/exo pucker of the pyrrolidine ring and the propensity for the preceding amide bond to adopt a cis or trans conformation.

-

Trans-Amide Bond Stabilization: Electron-withdrawing substituents at the 4R position, such as in 4R-hydroxyproline (Hyp) and 4R-fluoroproline (Flp), tend to favor an exo ring pucker, which in turn stabilizes a trans conformation of the preceding amide bond.[3]

-

Cis-Amide Bond Preference: Conversely, substituents at the 4S position can favor an endo ring pucker, leading to a relative preference for a cis amide bond.[3]

These conformational effects are critical in the design of peptidomimetics, the stabilization of β-turns, and the overall architecture of synthetic peptides.

Data Summary: Conformational Preferences of Substituted Prolines

While specific data for 1-Nitro-D-proline is not available, the following table summarizes the expected influence of electron-withdrawing groups on proline conformation based on studies of analogous compounds.

| Proline Derivative (at position i+1) | Substituent Position | Electron-Withdrawing Strength | Predominant Ring Pucker | Preferred Xaa-Pro Amide Bond Conformation |

| 4R-Fluoroproline | 4R | High | Cγ-exo | Trans |

| 4S-Fluoroproline | 4S | High | Cγ-endo | Cis |

| 4R-Hydroxyproline | 4R | Moderate | Cγ-exo | Trans |

| 4S-Hydroxyproline | 4S | Moderate | Cγ-endo | Cis |

| Hypothetical: 4R-Nitroproline | 4R | Very High | Cγ-exo (Predicted) | Strongly Trans (Predicted) |

| Hypothetical: 4S-Nitroproline | 4S | Very High | Cγ-endo (Predicted) | Strongly Cis (Predicted) |

Experimental Protocols

Due to the lack of specific protocols for this compound, two relevant experimental strategies are presented:

-

A standard Solid-Phase Peptide Synthesis (SPPS) protocol, which would be the foundational method for incorporating a protected this compound amino acid.

-

A "Proline Editing" protocol, which provides a versatile method for introducing a nitro-containing functionality onto a proline residue post-synthesis on the solid support.[4][5]

General Protocol for Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the manual synthesis of a peptide on a solid support, a method that would be used if a suitable Fmoc-protected this compound derivative were available.

Materials:

-

Fmoc-protected amino acids

-

Fmoc-Rink Amide MBHA resin

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure® or Hydroxybenzotriazole (HOBt)

-

Piperidine solution (20% in DMF)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% Water)

-

Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Peptide synthesis vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30 minutes in the reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution and agitate for 5 minutes.

-

Drain and repeat the piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

-

Pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a ninhydrin test.

-

Once complete, drain and wash the resin with DMF (3 times) and DCM (3 times).

-

-

Peptide Elongation: Repeat steps 2 and 3 for each amino acid in the sequence.

-

Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (step 2).

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the TFA cleavage cocktail to the resin and agitate for 2-3 hours.

-

Filter the resin and collect the filtrate containing the peptide.

-

Precipitate the peptide in cold diethyl ether, centrifuge, and decant the ether.

-

Wash the peptide pellet with cold ether.

-

Lyophilize the crude peptide.

-

Protocol for "Proline Editing": On-Resin Modification to Introduce a Nitro-Containing Group

This protocol describes a method to synthesize a peptide containing a hydroxyproline residue and subsequently modify the hydroxyl group to introduce a nitrobenzoate ester, an electron-withdrawing group.[4][5]

Materials:

-

Peptide-on-resin containing a 4R-Hydroxyproline (Hyp) residue

-

4-Nitrobenzoic acid

-

Triphenylphosphine (PPh₃)

-

Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

-

Anhydrous Tetrahydrofuran (THF)

Procedure (Mitsunobu Reaction):

-

Resin Preparation: Swell the peptide-resin containing the Hyp residue in anhydrous THF.

-

Reagent Preparation:

-

In a separate flask, dissolve 4-nitrobenzoic acid (5-10 eq.) and PPh₃ (5-10 eq.) in anhydrous THF.

-

Cool the solution to 0°C in an ice bath.

-

-

Mitsunobu Reaction:

-

Slowly add DIAD or DEAD (5-10 eq.) to the cooled reagent solution.

-

Allow the mixture to stir for 10 minutes at 0°C.

-

Add the reagent mixture to the swollen peptide-resin.

-

Allow the reaction to proceed at room temperature for 12-24 hours with agitation.

-

-

Washing:

-

Drain the reaction mixture.

-

Wash the resin extensively with THF, DCM, and DMF to remove all soluble reagents.

-

-

Further Synthesis/Cleavage: The peptide, now containing a 4S-O-(4-nitrobenzoyl)-proline residue, can be further elongated or cleaved from the resin as described in the general SPPS protocol. The Mitsunobu reaction proceeds with an inversion of stereochemistry at the C4 position.

Visualizations

Logical Relationship of Proline Substitution and Conformation